molecular formula C14H13NO B14675159 Benzophenone, 4-methyl-, oxime CAS No. 38032-15-4

Benzophenone, 4-methyl-, oxime

Katalognummer: B14675159
CAS-Nummer: 38032-15-4
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: DLWJYBRYNWIYIQ-PFONDFGASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzophenone, 4-methyl-, oxime is an organic compound derived from benzophenone. It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the 4-methylbenzophenone structure. This compound is of interest due to its applications in organic synthesis and its role in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzophenone, 4-methyl-, oxime can be synthesized through the reaction of 4-methylbenzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically involves mixing the reactants in an aqueous or alcoholic solution and allowing the reaction to proceed at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. This process can be catalyzed by various acids, including sulfuric acid, hydrochloric acid, and polyphosphoric acid .

Analyse Chemischer Reaktionen

Types of Reactions

Benzophenone, 4-methyl-, oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Benzophenone, 4-methyl-, oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of benzophenone, 4-methyl-, oxime involves its ability to undergo the Beckmann rearrangement, where the oxime is converted to an amide. This reaction involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom, forming a new C-N bond. The reaction is typically catalyzed by acids, which protonate the oxime oxygen, making it a better leaving group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzophenone, 4-methyl-, oxime is unique due to the presence of the 4-methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different chemical and physical properties compared to other oximes .

Eigenschaften

CAS-Nummer

38032-15-4

Molekularformel

C14H13NO

Molekulargewicht

211.26 g/mol

IUPAC-Name

(NZ)-N-[(4-methylphenyl)-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)14(15-16)12-5-3-2-4-6-12/h2-10,16H,1H3/b15-14-

InChI-Schlüssel

DLWJYBRYNWIYIQ-PFONDFGASA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2

Kanonische SMILES

CC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.